molecular formula C10H12O5S B2414684 Methyl [(4-methoxyphenyl)sulfonyl]acetate CAS No. 53848-52-5

Methyl [(4-methoxyphenyl)sulfonyl]acetate

Cat. No.: B2414684
CAS No.: 53848-52-5
M. Wt: 244.26
InChI Key: IWYRZESINCHUBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [(4-methoxyphenyl)sulfonyl]acetate: is an organic compound with the molecular formula C10H12O5S. It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a sulfonyl group and an acetate moiety. This compound is of interest in various chemical and industrial applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl [(4-methoxyphenyl)sulfonyl]acetate can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzenesulfonyl chloride with methyl acetate in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the base facilitating the formation of the sulfonyl ester linkage.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Solvent extraction and recrystallization are often employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions: Methyl [(4-methoxyphenyl)sulfonyl]acetate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under appropriate conditions.

    Substitution: The acetate moiety can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 4-methoxybenzenesulfonic acid or 4-methoxybenzaldehyde.

    Reduction: Formation of 4-methoxyphenyl sulfide or 4-methoxyphenyl thiol.

    Substitution: Formation of various esters or amides depending on the nucleophile used.

Scientific Research Applications

Methyl [(4-methoxyphenyl)sulfonyl]acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl [(4-methoxyphenyl)sulfonyl]acetate involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.

Comparison with Similar Compounds

    Methyl 4-methoxyphenylacetate: Similar structure but lacks the sulfonyl group.

    4-Methoxybenzenesulfonyl chloride: Similar structure but lacks the acetate moiety.

    Methyl 4-hydroxyphenylacetate: Similar structure but has a hydroxyl group instead of a methoxy group.

Uniqueness: Methyl [(4-methoxyphenyl)sulfonyl]acetate is unique due to the combination of its methoxy, sulfonyl, and acetate groups. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from its similar compounds.

Properties

IUPAC Name

methyl 2-(4-methoxyphenyl)sulfonylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5S/c1-14-8-3-5-9(6-4-8)16(12,13)7-10(11)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWYRZESINCHUBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.